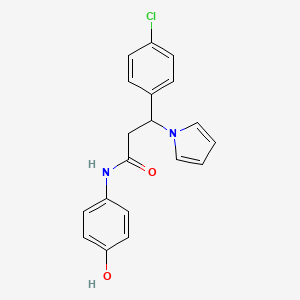

3-(4-chlorophenyl)-N-(4-hydroxyphenyl)-3-(1H-pyrrol-1-yl)propanamide

Description

- It was developed as a selective cyclooxygenase-2 (COX-2) inhibitor, primarily used to manage pain, inflammation, and arthritis.

- The compound’s chemical structure features a pyrrole ring, a phenyl ring with a chlorine substituent, and a hydroxyphenyl group.

3-(4-chlorophenyl)-N-(4-hydroxyphenyl)-3-(1H-pyrrol-1-yl)propanamide: , is a nonsteroidal anti-inflammatory drug (NSAID).

Properties

Molecular Formula |

C19H17ClN2O2 |

|---|---|

Molecular Weight |

340.8 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-N-(4-hydroxyphenyl)-3-pyrrol-1-ylpropanamide |

InChI |

InChI=1S/C19H17ClN2O2/c20-15-5-3-14(4-6-15)18(22-11-1-2-12-22)13-19(24)21-16-7-9-17(23)10-8-16/h1-12,18,23H,13H2,(H,21,24) |

InChI Key |

VIFPCNSHOZEFLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C(CC(=O)NC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

- Celecoxib can be synthesized through various routes. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxybenzylamine, followed by cyclization to form the pyrrole ring.

- Industrial production typically employs large-scale processes, optimizing yields and minimizing impurities.

Chemical Reactions Analysis

Oxidation: Celecoxib is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 enzymes.

Reduction: Reduction reactions may occur, leading to the formation of metabolites.

Substitution: The chlorine atom in the phenyl ring can undergo substitution reactions.

Common Reagents: Cytochrome P450 enzymes, reducing agents, and nucleophiles.

Major Products: Metabolites include hydroxylated and carboxylated derivatives.

Scientific Research Applications

Chemistry: Celecoxib serves as a model compound for studying COX-2 inhibition and drug design.

Biology: Researchers investigate its impact on inflammation pathways, cell signaling, and gene expression.

Medicine: Widely used for pain relief, especially in arthritis and other inflammatory conditions.

Industry: Celecoxib’s industrial applications include pharmaceutical production and drug formulation.

Mechanism of Action

- Celecoxib selectively inhibits COX-2, reducing prostaglandin synthesis without affecting COX-1 (which is involved in gastric protection).

- By blocking COX-2, it suppresses inflammation and pain.

- Molecular targets include the active site of COX-2 and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds: Other NSAIDs like ibuprofen, naproxen, and diclofenac.

Uniqueness: Celecoxib’s selectivity for COX-2 sets it apart, minimizing gastrointestinal side effects compared to non-selective NSAIDs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.